N-Benzyl-4-ethylaniline
Overview
Description
N-Benzyl-4-ethylaniline is an organic compound with the molecular formula C15H17N. It is a secondary amine, characterized by the presence of a benzyl group (C6H5CH2-) and an ethyl group (C2H5-) attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-4-ethylaniline can be synthesized through the reaction of N-ethylaniline with benzyl chloride in the presence of a phase transfer catalyst . The reaction typically involves the use of organic solvents and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-ethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or ethyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds and strong bases are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted anilines.
Scientific Research Applications
N-Benzyl-4-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Studies have investigated its role in electron transfer quenching dynamics in various solvents.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is utilized in the manufacture of dyes and as a precursor in organic synthesis.
Mechanism of Action
The mechanism by which N-Benzyl-4-ethylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyl and ethyl groups influence its binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its mechanism of action are still limited, and further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methylaniline: Similar in structure but with a methyl group instead of an ethyl group.
N-Ethylaniline: Lacks the benzyl group, making it less complex.
N-Benzyl-N-phenylamine: Contains a phenyl group instead of an ethyl group.
Uniqueness
N-Benzyl-4-ethylaniline is unique due to the presence of both benzyl and ethyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
N-benzyl-4-ethylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPODACDMVTDPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428979 | |
Record name | benzyl(4-ethylphenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109240-32-6 | |
Record name | benzyl(4-ethylphenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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